molecular formula C11H11NO2 B1293630 3-(1H-indol-1-yl)propanoic acid CAS No. 6639-06-1

3-(1H-indol-1-yl)propanoic acid

Cat. No.: B1293630
CAS No.: 6639-06-1
M. Wt: 189.21 g/mol
InChI Key: OSWNOVFZARRSKM-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indolyl carboxylic acids. This compound features an indole ring attached to a propanoic acid chain. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Mechanism of Action

Target of Action

3-(1H-indol-1-yl)propanoic acid is an inhibitor of Cox-1 and Cox-2 , which are enzymes that produce prostaglandins . It also inhibits the production of nitric oxide in vessels by blocking the enzyme nitric oxide synthase . These enzymes play a crucial role in inflammation and pain, making this compound potentially useful in managing these conditions.

Mode of Action

The compound interacts with its targets (Cox-1, Cox-2, and nitric oxide synthase) by binding to them, thereby inhibiting their activity . This inhibition prevents the production of prostaglandins and nitric oxide, which are involved in inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving the production of prostaglandins and nitric oxide . By inhibiting Cox-1 and Cox-2, the compound reduces the production of prostaglandins, which are involved in inflammation and pain. Similarly, by inhibiting nitric oxide synthase, it reduces the production of nitric oxide, a molecule that plays a role in vasodilation .

Pharmacokinetics

It is converted to its active form with sulfhydryl groups on cox enzymes .

Result of Action

The inhibition of Cox-1, Cox-2, and nitric oxide synthase by this compound leads to a decrease in the production of prostaglandins and nitric oxide . This can result in reduced inflammation and pain. Additionally, the compound has been shown to inhibit tumor growth in glioma cells and has been studied as a potential treatment for cancer .

Biochemical Analysis

Biochemical Properties

3-(1H-indol-1-yl)propanoic acid plays a crucial role in several biochemical reactions. It is known to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the production of prostaglandins . Additionally, it inhibits the production of nitric oxide by blocking the enzyme nitric oxide synthase . These interactions suggest that this compound can modulate inflammatory responses and vascular functions. The compound also interacts with sulfhydryl groups on cyclooxygenase enzymes, which is essential for its activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit tumor growth in glioma cells, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes and nitric oxide synthase, which are involved in inflammatory and vascular responses . Additionally, this compound can affect gene expression related to these pathways, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds tightly with tryptophan residues on cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . The compound also inhibits the transfer of quinoline derivatives from nicotinamide adenine dinucleotide phosphate to cyclooxygenase enzymes, further modulating their activity . These interactions lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting tumor growth and modulating inflammatory responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclooxygenase enzymes and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-1, cyclooxygenase-2, and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions can affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and vascular function. The compound’s metabolism may also involve conjugation with sulfhydryl groups, which is essential for its activation and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution may also be influenced by its binding to cyclooxygenase enzymes and nitric oxide synthase, which are present in various tissues and cell types .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications These modifications can influence the compound’s interactions with enzymes and proteins, affecting its overall biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole with propanoic acid derivatives under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups. For example, oxidation can yield indole-3-carboxylic acid, while substitution reactions can introduce different substituents on the indole ring .

Scientific Research Applications

3-(1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-1-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases set it apart from other indole derivatives .

Properties

IUPAC Name

3-indol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWNOVFZARRSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216608
Record name 1H-Indole-1-propionic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-06-1
Record name 1H-Indole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-06-1
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Record name 1H-Indole-1-propionic acid
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Record name 6639-06-1
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Record name 1H-Indole-1-propionic acid
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Record name 1H-indole-1-propionic acid
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Record name 1H-INDOLE-1-PROPIONIC ACID
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Synthesis routes and methods

Procedure details

KOH (11.5 g, 0.2 mol.) was added to a solution of indole (5.0 g, 40.0 mmol.) and 3-bromopropionic acid methyl ester (4.37 ml, 40 mmol.) in DMSO (35 ml), and stirring was carried out for 24 h at RT. For working up, water (50 ml) was added to the mixture, washing was carried out with ether (5×20 ml), and the aqueous phase was adjusted to pH 4 with 1M HCl and extracted with ether (5×20 ml). The combined extracts were dried, filtered and concentrated. Chromatography with methanol yielded 3-indol-1-ylpropionic acid in a yield of 3.8 g (white solid, m.p. 54–56° C.).
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure obtained for Mycobacterium tuberculosis Phosphopantetheine Adenylyltransferase (PPAT) in complex with 3-(1H-indol-1-yl)propanoic acid?

A1: The research article titled "Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis in complex with this compound at 1.7A resolution" [] describes the crystal structure of PPAT from Mycobacterium tuberculosis bound to this compound. This structure provides valuable insights into the molecular interactions between the enzyme and the compound. PPAT is an essential enzyme involved in coenzyme A biosynthesis in M. tuberculosis, making it a potential drug target for tuberculosis treatment. Understanding how this compound binds to PPAT can contribute to the development of novel anti-tuberculosis drugs targeting this enzyme.

Q2: How is this compound synthesized?

A2: A synthetic route for this compound and its derivatives is detailed in the paper "Synthesis of Methyl 3-(1H-indol-1-yl) Propanoate and Its Derivatives" []. The synthesis starts with 3,3′-dithiobispropionate reacting with indole or its derivatives. This reaction forms an ester intermediate, which undergoes hydrolysis and acidification to yield the desired this compound or its corresponding derivative. The structures of the synthesized compounds were confirmed using IR and 1H NMR spectroscopy.

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